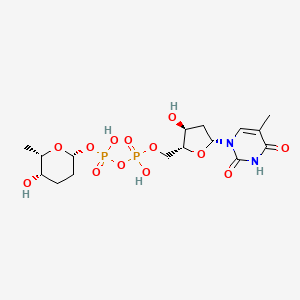

dTDP-beta-L-rhodinose

Description

Overview of Nucleotide Sugars as Glycosyl Donors in Secondary Metabolism

Nucleotide sugars are the universal activated form of monosaccharides used by enzymes called glycosyltransferases to build complex carbohydrate structures. cam.ac.ukasm.orgohiolink.edu In secondary metabolism—the production of specialized compounds not essential for the organism's growth but important for its survival and interaction with the environment—these molecules are fundamental. The nucleotide portion, typically a nucleoside diphosphate (B83284) (NDP) like uridine (B1682114) diphosphate (UDP) or deoxythymidine diphosphate (dTDP), acts as a high-energy leaving group, facilitating the transfer of the sugar moiety to an acceptor molecule. cam.ac.ukohiolink.edu This process, known as glycosylation, is a key mechanism for diversifying the structure and function of natural products. researchgate.net

The attachment of these sugar units can significantly alter the properties of the parent molecule (aglycone), affecting its solubility, stability, and, most importantly, its biological activity. researchgate.net The diversity of nucleotide sugars available within an organism directly translates to the variety of glycosylated natural products it can produce. researchgate.net

Significance of Deoxysugars in Bioactive Compound Structural Diversity

Deoxysugars are a prominent class of carbohydrates found in many bioactive natural products, particularly those produced by bacteria, such as actinomycetes. researchgate.netnih.gov These sugars are characterized by the replacement of one or more hydroxyl groups with a hydrogen atom. nih.gov This seemingly simple modification has profound consequences for the molecule's three-dimensional structure and its ability to interact with biological targets. researchgate.netnih.gov

Contextualization of dTDP-beta-L-Rhodinose within Complex Biosynthetic Pathways

The biosynthesis of dTDP-β-L-rhodinose is a multi-step enzymatic process that begins with a common precursor, dTDP-D-glucose. The initial steps of this pathway are shared with the biosynthesis of the more common deoxysugar, dTDP-L-rhamnose, and are catalyzed by the enzymes RmlA and RmlB. nih.govfrontiersin.org

However, the pathway to dTDP-β-L-rhodinose diverges and requires a specific set of enzymes to perform additional modifications, notably a 3-deoxygenation step. These specialized enzymes are encoded by genes found within the biosynthetic gene clusters of natural products that contain the L-rhodinose moiety. nih.govnih.gov For instance, in the biosynthesis of the antibiotic granaticin, a set of four genes—gra-ORF22, gra-ORF23, gra-ORF24, and gra-ORF25—are essential for the formation of the L-rhodinose unit. nih.gov Similarly, the landomycin gene cluster contains genes like lndZ1 and lndZ3 that are proposed to carry out the final steps of dTDP-L-rhodinose synthesis. cam.ac.uknih.gov

Once synthesized, dTDP-β-L-rhodinose serves as the donor substrate for specific glycosyltransferases that attach the L-rhodinose sugar to the aglycone of the natural product. This glycosylation step is often a critical final touch in the assembly of the bioactive molecule.

Below is a table summarizing the key enzymes and their proposed functions in the biosynthesis of dTDP-β-L-rhodinose, drawing from research on the granaticin and landomycin pathways.

| Enzyme/Gene Product | Proposed Function in dTDP-L-Rhodinose Biosynthesis | Source Pathway |

| RmlA (Shared Pathway) | Glucose-1-phosphate thymidylyltransferase (dTDP-D-glucose synthesis) | General deoxysugar biosynthesis |

| RmlB (Shared Pathway) | dTDP-D-glucose 4,6-dehydratase | General deoxysugar biosynthesis |

| Gra-ORF23/Gra-ORF24 | 3-deoxygenation | Granaticin Biosynthesis |

| Gra-ORF25 / LndZ1 | 3,5-epimerization | Granaticin / Landomycin Biosynthesis |

| Gra-ORF22 / LndZ3 | 4-ketoreduction | Granaticin / Landomycin Biosynthesis |

L-rhodinose is a key structural component of several complex polyketide antibiotics, particularly from the angucycline family. The table below lists some natural products that feature this deoxysugar.

| Natural Product | Class | Producing Organism |

| Granaticin B | Benzoisochromanequinone | Streptomyces violaceoruber |

| Landomycin A | Angucycline | Streptomyces globisporus |

| Urdamycin A | Angucycline | Streptomyces fradiae |

| BE-7585A | Angucycline | Amycolatopsis orientalis |

| Grincamycin | Angucycline | Streptomyces lusitanus |

Structure

3D Structure

Properties

Molecular Formula |

C16H26N2O13P2 |

|---|---|

Molecular Weight |

516.33 g/mol |

IUPAC Name |

[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(2R,5S,6S)-5-hydroxy-6-methyloxan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C16H26N2O13P2/c1-8-6-18(16(22)17-15(8)21)13-5-11(20)12(29-13)7-27-32(23,24)31-33(25,26)30-14-4-3-10(19)9(2)28-14/h6,9-14,19-20H,3-5,7H2,1-2H3,(H,23,24)(H,25,26)(H,17,21,22)/t9-,10-,11-,12+,13+,14+/m0/s1 |

InChI Key |

ANSAJFYVUGUZQP-QEHJDLSMSA-N |

SMILES |

CC1C(CCC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O |

Isomeric SMILES |

C[C@H]1[C@H](CC[C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O |

Canonical SMILES |

CC1C(CCC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O |

Origin of Product |

United States |

Biosynthesis of Deoxythymidine Diphosphate Beta L Rhodinose

Elucidation of Biosynthetic Pathways Leading to dTDP-beta-L-Rhodinose

The biosynthetic route to dTDP-β-L-rhodinose has been primarily elucidated through the study of antibiotic-producing bacteria, such as Streptomyces species. mdpi.commicrobiologyresearch.org The pathway is initiated from glucose-1-phosphate and involves several key intermediates.

Initial Conversion of Glucose-1-Phosphate to dTDP-D-Glucose

The first committed step in the biosynthesis is the activation of glucose-1-phosphate. This reaction is catalyzed by the enzyme glucose-1-phosphate thymidylyltransferase, also known as dTDP-glucose synthase (EC 2.7.7.24). frontiersin.orgoup.com This enzyme facilitates the transfer of a thymidylylmonophosphate (TMP) group from deoxythymidine triphosphate (dTTP) to glucose-1-phosphate, resulting in the formation of dTDP-D-glucose and pyrophosphate. embopress.orgmdpi.com In the aclacinomycin biosynthesis pathway in Streptomyces galilaeus, this initial step is catalyzed by the enzyme AknY. mdpi.commicrobiologyresearch.org Similarly, in the well-characterized dTDP-L-rhamnose pathway, the homologous enzyme is RmlA. frontiersin.orgoup.comnih.gov

Formation of dTDP-4-keto-6-deoxy-D-glucose Intermediates

Following its formation, dTDP-D-glucose undergoes a dehydration reaction to form the crucial intermediate, dTDP-4-keto-6-deoxy-D-glucose. frontiersin.orgoup.comkoreascience.kr This conversion is catalyzed by the NAD⁺-dependent enzyme dTDP-D-glucose 4,6-dehydratase (EC 4.2.1.46). frontiersin.orgoup.com The reaction involves the oxidation of the hydroxyl group at the C4 position, followed by the elimination of a water molecule from C5 and C6. oup.com In the aclacinomycin pathway, this enzyme is designated as AknR. mdpi.com This intermediate is a branch point for the synthesis of many deoxysugars. scispace.comgoogle.com

Subsequent Transformations to TDP-4-keto-2,3,6-trideoxy-D-glucose

The pathway toward L-rhodinose requires further deoxygenation steps. Starting from dTDP-4-keto-6-deoxy-D-glucose, a 2,3-dehydratase, such as AknN in the aclacinomycin pathway, acts to introduce a double bond, likely leading to an intermediate like TDP-3,4-diketo-2,6-dideoxy-D-glucose. mdpi.com This is followed by the action of a 3-ketoreductase and then a 3-dehydratase (AknP), which ultimately yields TDP-4-keto-2,3,6-trideoxy-D-glucose. mdpi.com This trideoxy intermediate is a key precursor for the final stereochemical modifications.

Stereospecific Modifications Yielding this compound

The final steps in the formation of dTDP-β-L-rhodinose from TDP-4-keto-2,3,6-trideoxy-D-glucose involve stereospecific modifications. This transformation is presumed to occur through two enzymatic steps: a dTDP-4-dehydrorhamnose 3,5-epimerase and a 4-keto reductase. mdpi.com The epimerase would alter the stereochemistry at the C3 and C5 positions to create the L-configuration, and the reductase would then reduce the keto group at C4 to a hydroxyl group, yielding the final product, dTDP-β-L-rhodinose. mdpi.com While the specific genes for these final two steps in S. galilaeus have not been fully elucidated, this proposed sequence is based on analogous steps in other deoxysugar biosynthetic pathways. mdpi.com

Enzymology of this compound Biosynthesis

The synthesis of dTDP-β-L-rhodinose is orchestrated by a series of specialized enzymes. The initial activating enzymes are particularly crucial as they commit the glucose moiety to the deoxysugar pathway.

Role of Thymidylyltransferases (e.g., AknY, RmlA)

Thymidylyltransferases are pivotal enzymes that initiate the biosynthesis of dTDP-activated sugars. mdpi.comembopress.org In the context of L-rhodinose biosynthesis, AknY from S. galilaeus serves this function. mdpi.commicrobiologyresearch.org AknY is a dTDP-glucose synthase that catalyzes the reaction between glucose-1-phosphate and dTTP. mdpi.commicrobiologyresearch.org A mutation in the aknY gene has been shown to result in the accumulation of the aglycone, aklavinone (B1666741), without any sugar moieties, confirming its essential role as the first enzyme in the pathway. microbiologyresearch.org

RmlA is a well-studied homolog of AknY from various bacteria, responsible for the first step in the biosynthesis of dTDP-L-rhamnose. frontiersin.orgembopress.orgnih.gov RmlA is a homotetrameric enzyme that is allosterically regulated by the final product of its pathway, dTDP-L-rhamnose, which acts as a feedback inhibitor. oup.comembopress.org This regulation controls the flux of metabolites into the pathway. embopress.org The enzyme exhibits broad substrate promiscuity, capable of utilizing different nucleotide triphosphates and sugar-1-phosphates, a feature that has been exploited for the chemoenzymatic synthesis of various NDP-sugars. mdpi.comacs.org The catalytic mechanism involves the precise positioning of substrates to facilitate the transfer of dTMP to glucose-1-phosphate. embopress.org

Table 1: Key Enzymes in the Biosynthesis of dTDP-β-L-Rhodinose and Related Pathways

| Enzyme Name | Gene (Example) | EC Number | Function |

| Glucose-1-phosphate thymidylyltransferase | AknY, RmlA | 2.7.7.24 | Catalyzes the formation of dTDP-D-glucose from glucose-1-phosphate and dTTP. mdpi.commicrobiologyresearch.orgfrontiersin.org |

| dTDP-D-glucose 4,6-dehydratase | AknR, RmlB | 4.2.1.46 | Converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose. mdpi.comfrontiersin.orgoup.com |

| 2,3-Dehydratase | AknN | 4.2.1.- | Catalyzes C-2 deoxygenation. mdpi.com |

| 3-Dehydratase | AknP | 4.2.1.164 | Catalyzes C-3 deoxygenation to form a trideoxy intermediate. mdpi.com |

| dTDP-4-dehydrorhamnose 3,5-epimerase | - | - | Proposed to catalyze epimerization at C3 and C5. mdpi.com |

| 4-Keto reductase | - | - | Proposed to reduce the C4 keto group to form the final product. mdpi.com |

Functions of Dehydratases (e.g., AknR, AknN, AknP, RmlB, LanH)

Dehydratases play a crucial role in the initial steps of this compound biosynthesis by removing water molecules to create unsaturated intermediates.

AknR (TDP-D-glucose 4,6-dehydratase): This enzyme, likely encoded by the aknR gene, catalyzes the conversion of TDP-D-glucose to TDP-4-keto-6-deoxy-D-glucose. nih.gov This is a key initial step in the pathway.

AknN (2,3-dehydratase): AknN is responsible for the C-2 deoxygenation of the sugar ring, acting as a 2,3-dehydratase. nih.gov It converts its substrate to an intermediate with a double bond between the second and third carbons.

AknP (3-dehydratase): Following the action of a ketoreductase, AknP, a 3-dehydratase, converts TDP-4-keto-2,6-dideoxy-D-glucose to TDP-4-keto-2,3,6-trideoxy-D-glucose. nih.gov This step is essential for producing the 2,3,6-trideoxy sugar characteristic of rhodinose (B1234984). A nonsense mutation in aknP has been shown to result in an inability to synthesize rhodinose. ebi.ac.uk

RmlB (dTDP-D-glucose 4,6-dehydratase): In many bacteria, RmlB performs a similar function to AknR, catalyzing the dehydration of dTDP-D-glucose to form dTDP-4-keto-6-deoxy-D-glucose. nih.gov This enzyme is a key component of the dTDP-L-rhamnose biosynthesis pathway, which shares intermediates with the rhodinose pathway. nih.gov

LanH: While the specific function of LanH in this compound biosynthesis is not explicitly detailed in the provided context, dehydratases are a common feature of deoxysugar biosynthetic pathways.

Mechanisms of Epimerases (e.g., AknL, dTDP-4-dehydrorhamnose 3,5-epimerase, RmlC)

Epimerases are responsible for altering the stereochemistry at specific carbon centers within the sugar molecule, a critical step in converting D-sugars to the L-configuration found in rhodinose.

AknL: This enzyme is proposed to function as a dTDP-4-dehydrorhamnose 3,5-epimerase. nih.gov It likely catalyzes the epimerization at both the C-3 and C-5 positions of a 4-keto intermediate, which is a crucial step in the conversion from the D- to the L-series. researchgate.net

dTDP-4-dehydrorhamnose 3,5-epimerase (RmlC): This enzyme, found in various bacterial pathways, catalyzes the epimerization of dTDP-4-dehydro-6-deoxy-D-glucose to dTDP-4-dehydro-6-deoxy-L-mannose. wikipedia.org This involves a change in stereochemistry at both the C-3 and C-5 positions. nih.gov The mechanism involves the formation of an enolate anion intermediate, which facilitates proton abstraction and re-addition to achieve the epimerization. researchgate.net

RmlC: As a well-characterized 3,5-epimerase, RmlC provides a model for understanding the mechanism of similar enzymes like AknL. wikipedia.orgnih.gov It operates independently of NAD(P)H and establishes an equilibrium between its substrate and product. nih.gov Structural studies have revealed a homodimeric structure with a central jelly roll motif forming the active site. wikipedia.org

Activities of Ketoreductases (e.g., AknQ, AknM, 4-keto reductase, RmlD)

Ketoreductases catalyze the reduction of keto groups to hydroxyl groups, often as the final step in establishing the correct stereochemistry of the sugar.

AknQ (3-ketoreductase): AknQ is a putative 3-ketoreductase that acts on TDP-3,4-diketo-2,6-dideoxy-D-glucose to generate TDP-4-keto-2,6-dideoxy-D-glucose. nih.gov A mutation in the aknQ gene has been shown to suppress the biosynthesis of both 2-deoxyfucose and rhodinose. ebi.ac.uk

AknM (4-ketoreductase): This enzyme is believed to be a 4-ketoreductase that catalyzes the reduction of the C-4 keto group in an intermediate to produce TDP-L-daunosamine, a related amino sugar. nih.gov While not directly producing rhodinose, its activity highlights the role of ketoreductases in deoxysugar biosynthesis.

4-keto reductase: A generic 4-keto reductase is presumed to be involved in the final step of this compound synthesis, reducing the keto group at the C-4 position of TDP-4-keto-2,3,6-trideoxy-L-glucose. nih.gov

RmlD (dTDP-4-dehydrorhamnose reductase): RmlD is a well-characterized NADPH-dependent 4-keto reductase that converts dTDP-4-keto-L-rhamnose to dTDP-L-rhamnose. nih.govnih.govuniprot.orguniprot.org This enzyme is a member of the reductase/epimerase/dehydrogenase protein superfamily and contains a conserved catalytic triad (B1167595) of serine, tyrosine, and lysine. nih.gov In some organisms, like Arabidopsis thaliana, the 3,5-epimerase and 4-keto reductase activities are combined in a single bifunctional protein. uniprot.org

Involvement of Aminotransferases (e.g., AknZ)

While this compound itself is not an amino sugar, its biosynthetic pathway is closely related to that of amino sugars like dTDP-L-daunosamine. Aminotransferases are key enzymes in these related pathways.

AknZ: AknZ is a putative 3-aminotransferase that is involved in the biosynthesis of dTDP-L-daunosamine. nih.gov It transfers an amino group to the C-3 position of TDP-3,4-diketo-2,6-dideoxy-D-glucose. nih.gov Complementation of mutants lacking aminosugars with the aknZ gene confirms its role as an aminotransferase. ebi.ac.uk

Genetic Determinants and Regulation of this compound Biosynthesis

The enzymes required for this compound biosynthesis are encoded by genes that are typically clustered together on the chromosome. The expression of these genes is tightly regulated.

Identification and Characterization of Biosynthetic Gene Clusters (e.g., dnm, spn, urd, lnd)

The genes for deoxysugar biosynthesis are often found within larger biosynthetic gene clusters (BGCs) that also encode the enzymes for the synthesis of the aglycone and for the final glycosylation steps.

dnm and spn clusters: In some Streptomyces species, the biosynthesis of dTDP-rhodinose is accomplished by genes within the dnm or spn gene clusters. nih.gov

urd and lnd clusters: The urd and lnd gene clusters are also known to be involved in the biosynthesis of natural products containing deoxysugars, and likely contain the necessary genes for this compound synthesis. The identification and characterization of these clusters often involve techniques like genomic mining and heterologous expression. plos.orgusask.canih.gov

Functional Analysis of Individual Biosynthetic Genes (e.g., akn genes, rml genes, lndZ4, lndZ5)

The function of individual genes within these clusters is determined through a combination of bioinformatics analysis, gene knockout experiments, and in vitro characterization of the encoded enzymes.

akn genes: The akn gene cluster in Streptomyces galilaeus contains the genes aknY, aknR, aknN, aknQ, aknP, aknZ, aknL, and aknM, which are involved in the biosynthesis of the sugar moieties of aclacinomycin A, including rhodinose. nih.gov The function of several of these genes has been confirmed through the analysis of mutant strains. ebi.ac.uk

rml genes: The rml genes (rmlA, rmlB, rmlC, rmlD) are responsible for the biosynthesis of dTDP-L-rhamnose in many bacteria. leibniz-fli.de These genes are often found in a single operon. leibniz-fli.de Functional analysis has been performed by overexpressing the genes and characterizing the enzymatic activities of the purified proteins. nih.gov

lndZ4 and lndZ5: While the specific functions of lndZ4 and lndZ5 in this compound biosynthesis are not explicitly detailed in the provided context, they are likely part of a landomycin biosynthetic gene cluster and involved in sugar biosynthesis or modification. Functional analysis of such genes often involves gene disruption and analysis of the resulting metabolic profile. nih.gov

Transcriptional and Post-Transcriptional Regulation of Enzyme Expression

The biosynthesis of dTDP-activated deoxysugars, including dTDP-β-L-rhodinose, is a tightly controlled process, ensuring that these vital precursors are produced in appropriate amounts for cellular needs, such as the assembly of antibiotics or cell wall components. The regulation occurs at multiple levels, primarily transcriptional and post-transcriptional, to modulate the expression of the requisite biosynthetic enzymes. While direct and extensive research on the regulation of the dTDP-β-L-rhodinose pathway is specific to certain antibiotic-producing organisms, the well-studied dTDP-L-rhamnose pathway provides a foundational model for understanding these control mechanisms.

Transcriptional Regulation

The expression of genes encoding the enzymes for deoxysugar biosynthesis is frequently managed through operons—clusters of genes that are transcribed together as a single polycistronic mRNA. asm.orgcuni.cz This coordinated expression is crucial for the efficient synthesis of the final sugar product. The regulation of these operons often involves pathway-specific regulatory proteins, global regulators responding to cellular conditions, and complex interactions with other metabolic networks.

Research Findings in Model Systems:

A significant body of research on the transcriptional control of deoxysugar biosynthesis comes from studies on the dTDP-L-rhamnose pathway, a process analogous to dTDP-β-L-rhodinose synthesis.

Quorum Sensing and Stress Response in Pseudomonas aeruginosa : In the opportunistic pathogen Pseudomonas aeruginosa, the enzymes for dTDP-L-rhamnose synthesis are encoded by the rmlBDAC operon. microbiologyresearch.orgwiley.com The transcription of this operon is intricately regulated by the quorum-sensing (QS) system and cellular stress responses. microbiologyresearch.orgmicrobiologyresearch.org Specifically, the transcriptional regulator RhlR, a key component of the QS system, in conjunction with its autoinducer (C4-HSL), activates the expression of the rml operon. microbiologyresearch.orgmicrobiologyresearch.org This regulation is further dependent on the stationary phase alternative sigma factor, σS (RpoS), linking the production of dTDP-L-rhamnose to cell density and stress conditions. microbiologyresearch.orgmicrobiologyresearch.org The rmlBDAC operon possesses three distinct promoters, with the major promoter (P2) being dependent on both RhlR and σS. microbiologyresearch.orgmicrobiologyresearch.org

Regulation in Antibiotic Biosynthesis Clusters : In many actinobacteria, the genes for deoxysugar biosynthesis are located within the larger gene cluster responsible for producing a secondary metabolite, such as an antibiotic. The regulation of these genes is often coordinated with the entire cluster. In Streptomyces galilaeus, the producer of the rhodosamine-containing antibiotic aclacinomycin A, the pathway's regulation involves genes like aknO and aknI. mdpi.com These genes encode regulatory proteins belonging to the Streptomyces Antibiotic Regulatory Protein (SARP) family, which are known to activate the transcription of antibiotic biosynthetic gene clusters by binding to specific DNA sequences. mdpi.com Similarly, the nanchangmycin (B609417) biosynthetic cluster in Streptomyces nanchangensis contains several putative regulatory genes (nanR1-R4) that appear to control the expression of the pathway, including the genes for 4-O-methyl-L-rhodinose synthesis, through mechanisms of both activation and repression. researchgate.net In Saccharopolyspora erythraea, the producer of erythromycin (B1671065) which contains deoxysugars, the eryD gene is suggested to have a regulatory role over other genes in the pathway. asm.org

The following table summarizes key transcriptional regulators and their targets in deoxysugar biosynthetic pathways.

| Regulator | Organism | Target Gene(s)/Operon | Function/Mechanism |

| RhlR | Pseudomonas aeruginosa | rmlBDAC operon | Activator : Part of the quorum-sensing system; activates transcription in response to cell density. microbiologyresearch.orgwiley.commicrobiologyresearch.org |

| σS (RpoS) | Pseudomonas aeruginosa | rmlBDAC operon | Sigma Factor : Alternative sigma factor that co-regulates the operon, linking it to stationary phase and stress responses. microbiologyresearch.orgmicrobiologyresearch.org |

| AknO / AknI | Streptomyces galilaeus | Aclacinomycin A cluster | Activators : SARP-family regulators that activate the entire secondary metabolite cluster, including deoxysugar genes. mdpi.com |

| NanR1-R4 | Streptomyces nanchangensis | Nanchangmycin cluster | Regulators : Putative regulators controlling the biosynthesis of nanchangmycin, including its rhodinose moiety, via activation and repression. researchgate.net |

| EryD | Saccharopolyspora erythraea | eryB, eryC1 | Putative Regulator : May regulate the function of other deoxysugar biosynthetic genes in the erythromycin pathway. asm.org |

Post-Transcriptional Regulation

Following transcription, gene expression can be further modulated at the post-transcriptional level. This layer of regulation fine-tunes the amount of enzyme produced by controlling mRNA stability and translation efficiency. nih.govnumberanalytics.com

Small Non-coding RNAs (sRNAs) : In Pseudomonas aeruginosa, the Rsm (Regulator of Secondary Metabolism) system provides a key example of post-transcriptional control that impacts rhamnolipid synthesis, which is dependent on dTDP-L-rhamnose. wiley.com This system includes the RNA-binding proteins RsmA and RsmN. These proteins typically bind to the 5' untranslated region of target mRNAs, preventing their translation. wiley.com The activity of RsmA/N is, in turn, antagonized by several small, non-coding RNAs (sRNAs) such as RsmV, RsmW, RsmY, and RsmZ. wiley.com When these sRNAs are expressed, they sequester RsmA/N, freeing the target mRNAs for translation. This mechanism allows for rapid changes in protein expression in response to environmental or cellular signals.

Post-Translational Modification

The activity of the biosynthetic enzymes themselves can be directly regulated after they have been synthesized, a process known as post-translational modification. These modifications can alter an enzyme's catalytic efficiency, stability, or interaction with other proteins.

Enzymatic Transfer and Glycosyltransferase Activity of Dtdp Beta L Rhodinose

Role of dTDP-beta-L-Rhodinose as a Glycosyl Donor in Glycosylation Reactions

This compound serves as the activated sugar donor, providing the rhodinose (B1234984) moiety that is transferred to an acceptor molecule, typically an aglycone scaffold. nih.gov This glycosylation event is often a late-stage modification in the biosynthetic pathway and can be crucial for the biological activity of the final compound. nih.gov The energy stored in the pyrophosphate bond of this compound drives the glycosylation reaction, where a nucleophilic group on the acceptor molecule attacks the anomeric carbon of the rhodinose sugar, leading to the formation of a glycosidic linkage and the release of dTDP. wikipedia.org

In the biosynthesis of aclacinomycin A, for instance, dTDP-L-rhodinose is utilized by the glycosyltransferase AknK to attach the terminal L-rhodinose sugar to the growing trisaccharide chain. mdpi.comresearchgate.net Similarly, in the biosynthesis of landomycins, L-rhodinose residues are incorporated into the hexasaccharide chain from their activated dTDP-sugar precursor. oup.com The availability and recognition of this compound by specific glycosyltransferases are therefore key determinants in the production of these complex natural products.

Characterization of Glycosyltransferases Utilizing this compound

Several glycosyltransferases have been identified and characterized for their ability to utilize this compound as a sugar donor. These enzymes often exhibit varying degrees of substrate specificity and promiscuity, which has implications for their potential use in generating novel glycosylated compounds.

A number of glycosyltransferases from various microbial sources have demonstrated activity with this compound. These enzymes display a range of specificities, from highly selective to remarkably promiscuous.

AknK : This enzyme from the aclacinomycin biosynthetic pathway is an L-2-deoxyfucosyltransferase that also utilizes dTDP-L-rhodinose. mdpi.comresearchgate.net AknK demonstrates substrate promiscuity by accepting various TDP-sugars as donors and different aglycones as acceptors. mdpi.com However, it shows lower activity when transferring L-rhodinose compared to its primary substrate, dTDP-2-deoxy-β-L-fucose, indicating a degree of specificity. mdpi.com

UrdGT1a, UrdGT1b, and UrdGT1c : These glycosyltransferases are involved in the biosynthesis of urdamycins. UrdGT1b and UrdGT1c, in particular, are deoxysugar glycosyltransferases. researchgate.net While their specific activity with this compound is not as extensively documented as AknK's, the study of their substrate specificities has been a focus for engineering novel urdamycin derivatives. researchgate.net

LanGT1 and LndGT4 : LanGT1 is recognized as one of the first discovered iterative glycosyltransferases. mdpi.com In the biosynthesis of landomycins, which contain L-rhodinose, glycosyltransferases are responsible for attaching the sugar moieties. oup.com While the specific roles of LanGT1 and LndGT4 with this compound are part of a broader biosynthetic pathway, the presence of rhodinose in the final product points to their involvement or the involvement of similar GTs in its transfer. oup.com

ChaGT4 : The characterization of glycosyltransferases from different pathways often reveals unexpected cross-reactivity. While specific data on ChaGT4's interaction with this compound is limited, the general promiscuity observed in many microbial glycosyltransferases suggests the potential for such interactions. researchgate.net

Below is an interactive table summarizing the characteristics of these key glycosyltransferases.

| Glycosyltransferase | Origin/Pathway | Primary Substrate(s) | Activity with this compound | Key Features |

| AknK | Aclacinomycin | dTDP-L-2-deoxyfucose | Yes, but with lower activity compared to the primary substrate. mdpi.com | Exhibits substrate promiscuity for both donor and acceptor. mdpi.com |

| UrdGT1b/UrdGT1c | Urdamycin | Deoxysugars | Implied by the presence of deoxysugars in the final product. | Studied for substrate specificity engineering. researchgate.net |

| LanGT1 | Landamycin | Deoxysugars | Implied by the presence of L-rhodinose in landomycins. oup.com | An iterative glycosyltransferase. mdpi.com |

| LndGT4 | Landamycin | Deoxysugars | Implied by the presence of L-rhodinose in landomycins. oup.com | Involved in the assembly of the hexasaccharide chain. oup.com |

Glycosyltransferases are known for their high degree of regio- and stereospecificity, ensuring the precise attachment of sugars to the correct position and with the correct anomeric configuration on the acceptor molecule. nih.gov This precision is crucial for the biological activity of the final glycosylated product.

AknK, for example, transfers sugars to the axial 4-OH group of anthracycline monosaccharides. mdpi.com This strict regiospecificity ensures the correct assembly of the trisaccharide chain in aclacinomycin A. The stereospecificity of these enzymes dictates that the newly formed glycosidic bond has a specific anomeric configuration (α or β). Most glycosyltransferases function in a regio- and stereospecific manner. mdpi.com For instance, the spinosyn rhamnosyltransferase SpnG only accepts a TDP substituent in an axial position to catalyze the nucleophilic displacement reaction. mdpi.com

Mechanistic Insights into Glycosyl Transfer Reactions

Understanding the catalytic mechanisms and structural features of glycosyltransferases that utilize this compound provides valuable insights into their function and allows for their potential engineering for biotechnological applications.

Glycosyltransferases generally operate through one of two main catalytic mechanisms: an inverting mechanism or a retaining mechanism, which result in the inversion or retention of the anomeric stereochemistry of the sugar donor, respectively. The mechanism often involves key amino acid residues in the active site that act as general acids or bases to facilitate the reaction. wou.edu

The transfer of the glycosyl group from this compound typically proceeds via a nucleophilic attack from a hydroxyl group on the acceptor molecule onto the anomeric carbon of the rhodinose. wikipedia.org This reaction is facilitated by the enzyme, which positions the substrates optimally for catalysis and may involve a charged intermediate.

The specificity of a glycosyltransferase for its sugar donor and acceptor substrates is determined by the three-dimensional structure of its active site. Homology modeling and docking studies have been employed to understand how enzymes like AknK recognize and bind their substrates.

In the case of AknK, homology modeling based on the AlphaFold Monomer v2.0 pipeline has revealed a binding pocket for the sugar donor. mdpi.com Docking analysis of AknK with dTDP-2-deoxyfucose and dTDP-rhodinose showed that both sugar donors bind in the cleft between the N-terminal and C-terminal domains. mdpi.com The docking energy for dTDP-rhodinose was found to be lower (2.27 kcal/mol) than that for dTDP-2-deoxyfucose (4.74 kcal/mol), which is consistent with the experimental observation that AknK has a lower activity with dTDP-rhodinose. mdpi.com The analysis of the binding pockets identified key residues that interact with the sugar donors, providing a structural basis for the observed substrate specificity. mdpi.com The TDP-binding active pockets are generally conserved among glycosyltransferases, with the structural specificity for the acceptor molecule relying on the receptor-binding region. mdpi.com

Biological Roles and Functional Implications of Dtdp Beta L Rhodinose

Contribution to Complex Antibiotic Biosynthesis

Deoxysugars are integral components of many clinically relevant antibiotics. The specific sugar moieties attached to an antibiotic's core structure (aglycone) are often crucial for its activity. dTDP-beta-L-rhodinose is a precursor for the L-rhodinose sugar found in several important classes of antibiotics produced by Streptomyces species.

Aklavinomycin A is an anthracycline antibiotic, a class of compounds known for their anticancer properties. The biosynthesis of its sugar components in Streptomyces galilaeus is a multi-step enzymatic process. mdpi.com The activated sugar this compound is a key substrate in this pathway. mdpi.com The glycosyltransferase enzyme AknK is responsible for transferring sugar moieties to the aklavinone (B1666741) aglycone. mdpi.com While AknK can use various TDP-sugars, it exhibits specificity for certain substrates, including dTDP-rhodinose, in the later stages of glycosylation. mdpi.com The biosynthesis of dTDP-rhodinose itself is accomplished by dedicated gene clusters, such as the dnm or spn clusters found in other Streptomyces species. mdpi.com

The urdamycins are a family of angucycline antibiotics produced by Streptomyces fradiae that exhibit antibacterial and anticancer activity. nih.gov The structures of these compounds are characterized by a polyketide-derived aglycone decorated with specific deoxysugars. L-rhodinose is a prominent feature of this glycosylation. Urdamycin A, for instance, is glycosylated with two molecules of D-olivose and two molecules of L-rhodinose. researchgate.net

The biosynthesis of Urdamycin F explicitly requires two units of this compound, which are sequentially added to an intermediate, as shown in the following reaction. h-its.orggenome.jpmodelseed.org

Reaction: Urdamycinone F + 1 dTDP-beta-D-olivose + 2 this compound → Urdamycin F + 3 dTDP h-its.orggenome.jp

Genetic studies of the urdamycin biosynthetic gene cluster have identified the genes responsible for producing these deoxysugars. researchgate.net The gene urdS is implicated in the biosynthesis of L-rhodinose. devibasnet.com Inactivation of genes within this cluster, such as those involved in the conversion of the central intermediate dTDP-4-keto-2,6-dideoxy-D-glucose to dTDP-L-rhodinose, can halt the production of urdamycin A and lead to the accumulation of novel analogues. nih.gov

Landomycins, produced by Streptomyces cyanogenus S136 and Streptomyces globisporus, are another class of angucycline antibiotics with potent antitumor activity. oup.combiorxiv.org Their structures are notable for containing long oligosaccharide chains attached to the aglycone. These chains are composed of repeating units of D-olivose and L-rhodinose. biorxiv.org

The composition of the glycan chain differentiates the members of this family.

Landomycin E contains a single trisaccharide unit composed of two D-olivoses and one L-rhodinose. biorxiv.org

Landomycin A possesses the longest glycan chain, a hexasaccharide formed by a repeating trisaccharide unit, thus containing four D-olivose and two L-rhodinose residues. biorxiv.org

The biosynthetic gene cluster for landomycins contains the necessary enzymes for synthesizing the deoxysugar precursors. Genes such as lanH (a putative dTDP-glucose 4,6-dehydratase) and lanQ (involved in C-3 dehydroxylation) are believed to be essential for the formation of dTDP-L-rhodinose. oup.com The glycosyltransferase LndGT4 plays a crucial role in assembling the sugar chain, controlling the attachment of the terminal L-rhodinose in landomycin E and the addition of the third and sixth L-rhodinose sugars in landomycin A. researchgate.net

| Antibiotic Family | Specific Compound | Role of L-Rhodinose | Precursor | Producing Organism (Example) |

| Anthracyclines | Aklavinomycin A | Structural component of the glycosidic side chain. mdpi.com | This compound | Streptomyces galilaeus mdpi.com |

| Urdamycins | Urdamycin A | Two L-rhodinose units are attached to the aglycone. researchgate.net | This compound | Streptomyces fradiae nih.gov |

| Urdamycins | Urdamycin F | Two L-rhodinose units are required for its synthesis. h-its.orggenome.jp | This compound | Streptomyces fradiae nih.gov |

| Landomycins | Landomycin E | Contains one L-rhodinose unit in its trisaccharide chain. biorxiv.org | This compound | Streptomyces globisporus researchgate.net |

| Landomycins | Landomycin A | Contains two L-rhodinose units in its hexasaccharide chain. biorxiv.org | This compound | Streptomyces cyanogenus oup.com |

Broader Biological Contexts of Nucleotide Deoxysugars

The importance of nucleotide-activated deoxysugars like this compound extends beyond antibiotic synthesis. These molecules are fundamental building blocks for major components of the bacterial cell envelope, which are critical for bacterial viability, structural integrity, and interaction with the host environment.

Bacterial cell walls are complex structures rich in unique glycans that are absent in eukaryotes. acs.org These glycans are synthesized from nucleotide sugar precursors. oup.com Deoxysugars, particularly 6-deoxysugars, are common constituents of these surface polysaccharides in both Gram-positive and Gram-negative bacteria. oup.comnih.gov

Gram-Negative Bacteria: In species like E. coli and Salmonella, 6-deoxysugars are major components of the O-antigen portion of lipopolysaccharide (LPS). nih.gov The O-antigen is a highly variable polysaccharide chain that extends from the cell surface and is a primary determinant of the bacterium's serotype. nih.gov

Gram-Positive Bacteria: The cell walls of Gram-positive bacteria feature wall teichoic acids (WTAs), which are polymers of alditol-phosphates. nih.gov In some species, such as certain streptococci, rhamnose (another 6-deoxysugar) is a major component of cell wall polysaccharides that serve functions similar to WTAs. nih.gov

Mycobacteria: The cell wall of Mycobacterium tuberculosis is exceptionally complex. A crucial structural element is a linker unit containing L-rhamnose that connects the peptidoglycan layer to the arabinogalactan (B145846) layer, a structure essential for the bacterium's viability. acs.org

The unique sugar molecules on the bacterial surface are at the forefront of the host-pathogen interaction. Consequently, the biosynthetic pathways that produce these sugars, including those for deoxysugars, are often linked to bacterial virulence. nih.gov

Immune Evasion: The O-antigen of Gram-negative bacteria acts as a shield, protecting the pathogen from complement-mediated lysis and phagocytosis by host immune cells. nih.gov By varying the composition of the O-antigen, bacteria can also mimic host antigens to evade immune recognition. nih.gov

Structural Integrity and Viability: The biosynthesis of dTDP-L-rhamnose, a related 6-deoxysugar, is critical for the viability and virulence of numerous human pathogens. nih.gov For example, this pathway is essential for producing the rhamnose-containing cell wall polysaccharides in Streptococcus pyogenes (Group A Streptococcus) and Streptococcus mutans. nih.govnih.gov Disruption of this pathway can impair bacterial growth and stability. nih.gov

The pathways that synthesize nucleotide deoxysugars are attractive targets for novel antimicrobial therapies because they are essential for bacterial virulence and are often absent in humans. acs.orgoup.comnih.gov

| Bacterial Species | Associated Structure/Factor | Role of Deoxysugars | Impact on Pathogenicity |

| Streptococcus pyogenes | Cell Wall Polysaccharide | L-rhamnose is a key component. nih.gov | Essential for viability and virulence; involved in immune evasion. nih.govnih.gov |

| Streptococcus mutans | Rhamnose-Glucose Polysaccharide (RGP) | L-rhamnose is a structural backbone. nih.gov | Defines serotype; contributes to cell envelope structure, impacting caries formation. nih.gov |

| Mycobacterium tuberculosis | Arabinogalactan-Peptidoglycan Linker, Phenolic Glycolipids (PGLs) | L-rhamnose is essential for the linker unit; other deoxysugars are in PGLs. acs.orgnih.gov | Essential for viability; PGLs contribute to virulence. nih.govnih.gov |

| Gram-Negative Bacteria (e.g., E. coli, Salmonella) | Lipopolysaccharide (LPS) O-Antigen | Often rich in various 6-deoxysugars. nih.gov | Protects from host immune response (complement, phagocytosis); determines serotype. nih.gov |

Emerging Roles in Diverse Natural Product Families

The activated deoxysugar nucleotide, this compound, serves as a crucial glycosyl donor for the incorporation of L-rhodinose into the structures of various complex secondary metabolites. This sugar moiety is often integral to the biological activity of the parent molecule. The role of this compound is particularly well-documented in the biosynthesis of specific families of aromatic polyketides, such as anthracyclines and angucyclines, which are known for their potent anticancer and antibacterial properties.

The attachment of L-rhodinose, facilitated by specific glycosyltransferases (GTs), can significantly influence the pharmacological properties of a natural product, including its solubility, stability, and mechanism of action by affecting how the molecule interacts with its biological target. google.comasm.org

Anthracyclines: In the biosynthesis of the antitumor anthracycline aclacinomycin A by Streptomyces galilaeus, L-rhodinose is a key component of the trisaccharide chain attached to the aklavinone aglycone. mdpi.com The assembly of this sugar chain is critical for the compound's biological activity. researchgate.net The glycosyltransferase AknK is involved in this process, catalyzing the addition of deoxysugars. mdpi.comresearchgate.net While AknK's primary role involves transferring L-2-deoxyfucose, L-rhodinose is considered the terminal sugar added to the growing glycan chain. mdpi.comresearchgate.net The flexibility of glycosyltransferases like AknK, which can sometimes accept various sugar donors, opens avenues for the chemoenzymatic synthesis of novel anthracycline variants. researchgate.net

Angucyclines: The L-rhodinose moiety is also a prominent feature in several angucycline antibiotics. In the biosynthesis of grincamycin and P-1894B by the marine-derived Streptomyces lusitanus SCSIO LR32, chains of L-rhodinose are attached to the aglycone. nih.gov Specifically, an L-rhodinose-(1→4)-L-rhodinose disaccharide is first transferred to the C-3 position of the aglycone by the O-glycosyltransferase GcnG1. nih.gov Subsequently, another identical disaccharide chain is attached to the D-olivose moiety by the O-glycosyltransferase GcnG2. nih.gov The sequential and specific action of these enzymes underscores the controlled assembly process for creating the final bioactive molecule. nih.gov

Similarly, landomycins, another group of angucyclic polyketides with potent antiproliferative properties, feature L-rhodinose residues in their extensive glycosidic side chains. researchgate.net These sugar chains are vital for the biological function of landomycins.

The discovery of this compound as a precursor for these diverse and medically relevant natural products highlights its significance in microbial secondary metabolism. Research into the biosynthetic pathways and the enzymes that utilize this activated sugar continues to provide valuable tools for synthetic biology and the generation of novel, potentially more effective therapeutic agents through glycoengineering. rsc.org

Table 1: Natural Products Incorporating L-Rhodinose

This table summarizes natural product families that utilize this compound as a precursor, with examples of specific compounds and their producing organisms.

| Natural Product Family | Specific Compound | Producing Organism | Role/Significance of L-Rhodinose Moiety |

| Anthracyclines | Aclacinomycin A | Streptomyces galilaeus | Forms the terminal sugar of a trisaccharide chain essential for antitumor activity. mdpi.comresearchgate.net |

| Angucyclines | Grincamycin | Streptomyces lusitanus | Component of two separate L-rhodinose-(1→4)-L-rhodinose chains attached by glycosyltransferases. nih.gov |

| Angucyclines | P-1894B | Streptomyces lusitanus | Component of glycosidic side chains crucial for bioactivity. nih.govacs.org |

| Angucyclines | Landomycin | Streptomyces cyanogenus | Key residue in the complex oligosaccharide chains responsible for potent anticancer properties. researchgate.net |

Advanced Research Methodologies for Dtdp Beta L Rhodinose Studies

Enzymatic and Chemoenzymatic Synthesis Approaches for dTDP-beta-L-Rhodinose and Related Deoxysugars

Enzymatic and chemoenzymatic strategies offer powerful tools for the synthesis of dTDP-β-L-rhodinose and a variety of other activated deoxysugars. These methods leverage the high specificity of enzymes to overcome challenges associated with traditional chemical synthesis.

In Vitro Reconstitution of Biosynthetic Pathways

The in vitro reconstitution of biosynthetic pathways involves the assembly of all necessary enzymes to carry out a complete biosynthesis in a cell-free environment. This approach allows for a detailed investigation of each enzymatic step and can be used to produce specific nucleotide-activated sugars. For instance, the biosynthetic pathway for dTDP-L-daunosamine, a crucial component of the anticancer drugs daunorubicin (B1662515) and doxorubicin (B1662922), has been successfully reconstituted in vitro. nih.gov This reconstitution provided critical insights into the enzymatic steps, revealing potential bottlenecks and competing reactions within the pathway. nih.gov

Similarly, the entire biosynthetic pathway for dhurrin (B190987) has been reconstituted in vitro by incorporating the necessary enzymes into lipid micelles. This technique has also been applied to the study of dTDP-L-rhamnose biosynthesis, a pathway essential for the viability of many pathogenic bacteria. nih.gov The complete in vitro reconstitution of the apramycin (B1230331) biosynthetic pathway has also been achieved.

These reconstituted systems serve as powerful platforms to explore the enzymatic synthesis of other dTDP-activated deoxyhexoses. By substituting specific enzymes, such as a stereospecific ketoreductase from a different pathway, researchers can generate novel nucleotide-activated sugars with tailored stereochemistry, a key strategy in the "glycodiversification" of natural products. nih.govresearchgate.net

One-Pot Multienzyme Synthesis Strategies

Successful one-pot synthesis of various UDP-sugars has been achieved using a promiscuous UDP-sugar pyrophosphorylase. rsc.org This approach has also been extensively applied to the synthesis of dTDP-activated deoxysugars. jmb.or.kr For example, a flexible enzyme module system has been developed for the preparative synthesis of important dTDP-activated deoxyhexoses starting from dTMP and sucrose (B13894). nih.gov One module, consisting of dTMP-kinase, sucrose synthase, and a 4,6-dehydratase (RmlB), can produce the precursor dTDP-α-D-glucose or the intermediate dTDP-6-deoxy-4-keto-α-D-glucose on a gram scale with high yields. nih.gov

A two-step, one-pot strategy has been employed for the synthesis of dTDP-β-L-rhamnose. nih.gov This involved an initial reaction with one set of enzymes, followed by the addition of a "deoxysugar module" containing a 3,5-epimerase (RmlC) and a 4-ketoreductase (RmlD) to complete the synthesis. nih.gov Researchers have also developed a one-pot, four-enzyme synthesis of dTDP-L-rhamnose using enzymes from Saccharothrix syringae. frontiersin.org This system, starting from dTTP and glucose-1-phosphate, was optimized for temperature, pH, and enzyme concentrations, achieving a maximum yield of 65%. frontiersin.org

These one-pot systems provide a valuable source of dTDP-deoxysugars for biochemical studies and for the generation of novel glycosylated compounds. nih.govjmb.or.kr

Table: Examples of One-Pot Multienzyme Synthesis of dTDP-Deoxysugars

| Starting Materials | Target Compound | Key Enzymes | Yield | Reference |

| dTMP and sucrose | dTDP-α-D-glucose | dTMP-kinase, Sucrose synthase, RmlB | 62% | nih.gov |

| dTMP and sucrose | dTDP-6-deoxy-4-keto-α-D-glucose | dTMP-kinase, Sucrose synthase, RmlB | 72% | nih.gov |

| dTMP and sucrose | dTDP-β-L-rhamnose | dTMP-kinase, Sucrose synthase, RmlB, RmlC, RmlD | 35.9% | nih.gov |

| dTTP and Glc-1-P | dTDP-L-rhamnose | Ss-RmlA, Ss-RmlB, Ss-RmlC, Ss-RmlD | 65% | frontiersin.org |

Development of Cost-Effective Production Methods

A significant focus in the field is the development of cost-effective methods for producing dTDP-activated deoxysugars, which are often expensive to synthesize chemically. nih.gov A key strategy is the use of inexpensive starting materials and readily available enzymes. nih.gov

Another approach involves using whole-cell biocatalysts, such as E. coli, to produce TDP-deoxysugars. google.com This method leverages the host's natural metabolic pathways to synthesize the necessary precursors from inexpensive sources like glucose. google.com This eliminates the need for costly activation chemistry and co-factor regeneration systems that are required in purely chemoenzymatic approaches. google.com

Furthermore, companies are actively developing proprietary systems for the cost-effective, commercial-scale production of pharmaceutically relevant activated TDP-deoxysugars. zuchem.com These efforts are driven by the need for these compounds in drug discovery and development. zuchem.com The development of fermentation processes using sustainable resources, such as converting corn cobs to xylitol, exemplifies the trend towards more economical and environmentally friendly production methods. zuchem.com

Genetic Engineering and Pathway Redesign for Enhanced Production and Diversification

Genetic engineering and the redesign of biosynthetic pathways in microorganisms are powerful strategies for increasing the production of desired deoxysugars and for creating novel glycosylated natural products.

Heterologous Expression Systems for Activated TDP-Deoxysugar Production in Recombinant Microorganisms

The heterologous expression of deoxysugar biosynthetic genes in well-characterized host organisms like E. coli and Streptomyces species is a cornerstone of modern glycoengineering. nih.gov These systems allow for the production of specific TDP-deoxysugars that may not be naturally produced by the host. google.com

A common strategy involves engineering the host to accumulate a key intermediate, such as TDP-4-keto-6-deoxy-D-glucose (TKDG), which serves as a branching point for the biosynthesis of numerous TDP-deoxysugars. google.com This can be achieved by disrupting competing metabolic pathways in the host organism. google.com For example, in E. coli, inactivating genes involved in the biosynthesis of TDP-L-rhamnose and other native sugars can lead to increased intracellular levels of TKDG. google.com

Once a TKDG-accumulating strain is developed, it can be used as a platform to produce a variety of TDP-deoxysugars by introducing the necessary biosynthetic genes from other organisms. google.com This approach has been proposed for the production of TDP-D-fucose, TDP-D-fucofuranose, and TDP-D-olivose. The goal is to create versatile whole-cell biocatalysts for the efficient production of a wide array of TDP-deoxysugars. google.com

The choice of host is also critical. Streptomyces venezuelae has emerged as a favorable host for the heterologous expression of natural product biosynthetic pathways due to its rapid growth and amenability to genetic manipulation. asm.org

Combinatorial Biosynthesis for Generating Novel Glycosylated Natural Products

Combinatorial biosynthesis is a powerful technique that involves mixing and matching genes from different biosynthetic pathways to create novel molecules. nih.govasm.org This approach has been particularly successful in generating new glycosylated natural products by altering the sugar moieties attached to a core scaffold. asm.orgnih.gov

A key requirement for successful combinatorial biosynthesis is the use of flexible glycosyltransferases—enzymes that can transfer a variety of different sugar donors onto an aglycone acceptor. asm.orgacs.org The elloramycin (B1244480) glycosyltransferase, ElmGT, is a notable example of such a promiscuous enzyme, capable of transferring a wide range of TDP-deoxysugars. acs.org

By expressing different deoxysugar gene cassettes in a host organism that produces a specific aglycone and a flexible glycosyltransferase, a library of novel glycosylated compounds can be generated. jmb.or.krnih.gov For instance, "unnatural natural gene clusters" have been constructed and expressed in Streptomyces to produce novel glycosylated tetracenomycins. asm.org Similarly, a combinatorial biosynthetic system based in Streptomyces venezuelae has been developed to produce diverse glycosylated derivatives of the anticancer drug doxorubicin. asm.org This system utilized a substrate-flexible glycosyltransferase, AknS, to generate a range of doxorubicin analogs with different sugar attachments, some of which were novel compounds. asm.org

This strategy of combining gene inactivation, heterologous gene expression, and the use of sugar cassette plasmids provides a versatile toolkit for creating new bioactive compounds with potentially improved therapeutic properties. nih.gov

Targeted Gene Deletions and Overexpression for Pathway Manipulation

Genetic manipulation, particularly through targeted gene deletion and overexpression, serves as a powerful tool for dissecting the biosynthetic pathway of this compound and the natural products it incorporates into. By systematically inactivating or amplifying the expression of specific genes, researchers can observe the resulting metabolic changes, thereby assigning functions to individual enzymes and elucidating the sequence of biochemical reactions. nih.govnih.govmdpi.com

In the biosynthesis of urdamycin A in Streptomyces fradiae, several genes are essential for the formation of the L-rhodinose moiety. nih.govnih.gov Targeted inactivation of the genes urdZ3, urdQ, and urdZ1 has been shown to block the production of L-rhodinose. nih.gov This disruption leads to the accumulation of urdamycinone B, the aglycone precursor that lacks the rhodinose-containing trisaccharide chain. nih.govnih.gov

Conversely, the deletion of other genes can lead to the production of novel compounds. For instance, the inactivation of urdR, a putative dTDP-hexose-4-ketoreductase, resulted in the formation of urdamycin M, a new analogue that contains a C-glycosidically attached D-rhodinose instead of the typical D-olivose at the C-9 position. nih.govnih.gov This finding suggests that the enzyme UrdR is specifically required for D-olivose biosynthesis and that its absence allows the glycosyltransferase UrdGT2 to utilize an alternative, rhodinose-based sugar donor. nih.govacs.org

Overexpression studies have also yielded significant insights. The overexpression of the glycosyltransferase gene urdGT1c in mutant strains of S. fradiae led to the production of two new urdamycins, N and O. This demonstrated that elevated levels of a specific glycosyltransferase can alter the final structure of the natural product, likely by influencing substrate selection or reaction efficiency. nih.gov Similarly, inactivating genes encoding glycosyltransferases, such as urdGT2, has been shown to generate novel natural products by preventing the attachment of specific sugar moieties. researchgate.netusu.edu These genetic engineering strategies, including the use of modern tools like CRISPR/Cas systems for efficient gene editing in Streptomyces, are fundamental to manipulating and understanding complex biosynthetic pathways. nih.gov

Table 1: Effects of Gene Manipulation on Rhodinose-Related Metabolite Production in S. fradiae

| Gene(s) Manipulated | Type of Manipulation | Observed Outcome | Reference |

|---|---|---|---|

| urdZ3, urdQ, urdZ1 | Inactivation/Deletion | Blocked L-rhodinose production; accumulation of urdamycinone B. | nih.gov |

| urdR | Inactivation/Deletion | Production of urdamycin M, containing D-rhodinose instead of D-olivose. | nih.govnih.gov |

| urdGT1c | Overexpression | Production of novel urdamycins N and O. | nih.gov |

| urdGT2 | Inactivation/Deletion | Accumulation of tetracyclic angucyclinones lacking the C-glycosidically linked sugar. | researchgate.net |

| urdQ, urdR | Double Deletion | Production of urdamycin X, a novel analogue with an altered polyketide structure. | nih.gov |

Structural Biology Techniques for Enzyme Characterization

X-ray Crystallography of this compound Biosynthetic and Transferring Enzymes

X-ray crystallography is an indispensable technique for determining the three-dimensional structures of enzymes at atomic resolution. This structural information provides profound insights into catalytic mechanisms, substrate specificity, and protein-ligand interactions. Several enzymes involved in the biosynthesis and transfer of dTDP-L-rhodinose and related deoxysugars have been structurally characterized.

The enzymes responsible for dTDP-L-rhodinose biosynthesis are homologous to those in the well-studied dTDP-L-rhamnose pathway. The crystal structure of RfbC from Bacillus anthracis, a dTDP-4-dehydrorhamnose 3,5-epimerase, was determined at 1.63 Å resolution. nih.gov The structure revealed a dimeric protein with dTDP bound in the active site of one monomer, providing a template for understanding how the enzyme manipulates the sugar substrate. nih.gov

Glycosyltransferases (GTs) that utilize dTDP-deoxysugars are of particular interest. Many belong to the GT-B structural superfamily, which features two distinct Rossmann-like domains. oup.comnih.gov The crystal structure of UrdGT2, a C-glycosyltransferase from S. fradiae that can utilize a rhodinose (B1234984) donor, was solved at 1.9 Å resolution. nih.govgenome.jp This was the first structure of a C-glycosyltransferase and provided a model for how the enzyme catalyzes the formation of a stable C-C bond between the sugar and the aglycone. nih.gov

Similarly, the crystal structure of LanGT2, an O-glycosyltransferase from the landomycin pathway, was determined. nih.govwiley.com Further studies captured the structures of LanGT2 in complex with a non-hydrolyzable nucleotide-sugar analogue, revealing an induced-fit conformational change required to form the aglycone binding site. nih.govwiley.com The structure of Aclacinomycin oxidoreductase (AknOx), an enzyme that catalyzes the final oxidation of the terminal rhodinose moiety in aclacinomycin biosynthesis, has also been solved, shedding light on its unique dual-reaction mechanism. nih.gov

Table 2: Crystallographic Data of Selected Rhodinose-Related Enzymes

| Enzyme | Source Organism | Function | Resolution (Å) | PDB ID | Reference |

|---|---|---|---|---|---|

| UrdGT2 | Streptomyces fradiae | C-Glycosyltransferase | 1.9 | 2P6P | nih.govd-nb.info |

| LanGT2 | Streptomyces cyanogenus | O-Glycosyltransferase | 1.85 | 4RIF | acs.org |

| RfbC (homolog) | Bacillus anthracis | dTDP-4-dehydrorhamnose 3,5-epimerase | 1.63 | 5V7C | nih.gov |

| AknOx | Streptomyces galilaeus | Rhodinose Oxidoreductase | 1.65 | 1XDH | nih.gov |

Computational Modeling and Molecular Docking Studies (e.g., AlphaFold analysis for AknK)

Computational modeling and molecular docking are powerful complements to experimental structural biology, enabling the prediction of protein structures and the simulation of substrate binding. acs.org These methods are used to generate hypotheses about enzyme function and to guide protein engineering efforts.

Molecular docking has been employed to investigate substrate binding in glycosyltransferases. For the landomycin glycosyltransferase LanGT2, docking experiments with various aglycone substrates were used to explore the induced-fit transition observed in the crystal structures. nih.govwiley.comresearchgate.net Similarly, modeling the binding of donor and acceptor substrates into the active site of the C-glycosyltransferase UrdGT2 helped to identify key catalytic residues, such as Asp137, and to propose a reaction mechanism. nih.gov

For enzymes without an experimentally determined structure, homology modeling and structure prediction tools like AlphaFold are invaluable. ebi.ac.ukmdpi.com AlphaFold predicts protein 3D structures from their amino acid sequences with high accuracy. mdpi.com A predicted structure for the glycosyltransferase AknK, which is involved in aclacinomycin biosynthesis and can transfer rhodinose, is available in the AlphaFold database. ebi.ac.uknih.govdntb.gov.ua Researchers have used homology models of AknK to perform molecular docking studies with dTDP-rhodinose. nih.gov These simulations predicted that dTDP-rhodinose binds in the cleft between the N- and C-terminal domains, providing a structural hypothesis for its substrate specificity. nih.gov While AlphaFold provides highly accurate models, it is noted that these models can reflect a systematic geometric bias compared to the conformational diversity found in experimentally determined structures. plos.org

Biochemical and Analytical Assays for Enzyme Activity and Product Analysis

Spectrophotometric and Chromatographic Methods (e.g., HPLC/MS)

A variety of biochemical and analytical assays are essential for monitoring enzyme activity and analyzing the products of biosynthetic pathways. High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), is a cornerstone technique for separating and identifying metabolites. nih.gov

In studies of the urdamycin pathway, HPLC analysis was critical for characterizing the products accumulated by various gene deletion mutants. nih.gov For example, analysis of cultures of the S. fradiae ΔurdQ mutant, which is blocked in L-rhodinose biosynthesis, revealed the accumulation of urdamycinone B. nih.gov Similarly, HPLC was used to identify and purify the novel compound urdamycin M from the ΔurdR mutant. nih.gov

Enzyme activity can also be measured using spectrophotometric assays. nih.govfrontiersin.org The activity of Aclacinomycin oxidoreductase (AknOx), which oxidizes the terminal rhodinose of aclacinomycin N, was determined by measuring the production of hydrogen peroxide. nih.gov This was achieved using a coupled assay with horseradish peroxidase, where the oxidation of a chromogenic substrate is monitored by measuring the change in absorbance at a specific wavelength. nih.gov For the dTDP-L-rhamnose biosynthetic pathway, a coupled spectrophotometric assay is often used, where the final reduction step catalyzed by RmlD consumes NADPH, and the decrease in absorbance at 340 nm is monitored to determine enzyme activity. nih.gov

Bio-layer Interferometry for Ligand-Binding Studies

Bio-layer interferometry (BLI) is a label-free optical technique used to measure biomolecular interactions in real-time. glycoselect.comwikipedia.org It provides quantitative data on binding affinity and kinetics by monitoring changes in the interference pattern of light reflected from a biosensor tip as molecules bind to its surface. harvard.edu

This technique is well-suited for studying the interaction between enzymes and their ligands, such as substrates, inhibitors, or cofactors. wikipedia.orgcas.cz In the context of deoxysugar biosynthesis, BLI has been used to identify inhibitory compounds that bind directly to enzymes of the dTDP-L-rhamnose pathway in Streptococcus pyogenes. nih.gov In these screening assays, recombinant enzymes like RmlB and RmlC were immobilized on the biosensor surface, and their interaction with a library of small molecules was monitored to find potential inhibitors. nih.gov

Although a specific application of BLI to a this compound biosynthetic enzyme has not been detailed, the methodology is directly transferable. An enzyme such as a rhodinose glycosyltransferase or a biosynthetic enzyme could be immobilized on a biosensor to screen for the binding of this compound, aglycone acceptors, or potential inhibitors. The real-time binding data would provide valuable information on association (k_on) and dissociation (k_off) rate constants, allowing for the calculation of the binding affinity (K_D). plos.org This approach is a powerful tool for characterizing the ligand-binding properties of enzymes central to this compound metabolism.

Future Directions and Research Perspectives

Exploration of Novel dTDP-beta-L-Rhodinose-Dependent Biosynthetic Pathways

The discovery of natural products such as the antitumor macrolides PM100117 and PM100118 from marine actinobacteria has confirmed the existence of complex biosynthetic pathways dependent on this compound. nih.govscispace.com The gene clusters responsible for these compounds contain genes for deoxysugar biosynthesis, including those presumed to be involved in L-rhodinose formation, such as NDP-hexose-3,4-dehydratase (GonD3) and 3,5-epimerase (GonE). nih.govnih.gov Future research will likely focus on genome mining of diverse microorganisms, particularly from underexplored environments like the marine ecosystem, to identify new gene clusters encoding for L-rhodinose synthesis and incorporation.

These explorations may reveal novel enzymatic reactions and pathway architectures. For instance, the biosynthesis of the trisaccharide moiety in the antitumor agent aclacinomycin A involves the transfer of L-rhodinose, highlighting the functional diversity of rhodinose-containing natural products. mdpi.comresearchgate.netnih.gov By characterizing these new pathways, researchers can gain deeper insights into the evolutionary and functional diversity of deoxysugar biosynthesis and uncover novel bioactive molecules with potential pharmaceutical applications.

Engineering Glycosyltransferases for Tailored Glycosylation and Glycodiversification

Glycosyltransferases (GTs) are the linchpins of glycodiversification, responsible for attaching sugar moieties like L-rhodinose to aglycones. nih.gov The substrate promiscuity of some GTs, such as AknK from the aclacinomycin pathway which can accept various TDP-sugars, presents a significant opportunity for bioengineering. mdpi.comnih.gov Future efforts will concentrate on engineering these enzymes to alter their substrate specificity and create novel glycosylated derivatives.

Key research objectives include:

Altering Donor and Acceptor Specificity: Mutational studies on GTs can broaden or change their recognition of both the nucleotide sugar donor (e.g., accepting modified dTDP-L-rhodinose analogues) and the aglycone acceptor. core.ac.uk This could lead to the production of "unnatural" natural products with improved pharmacological properties.

Controlling Regioselectivity: Engineering GTs to control the specific position of glycosylation on a scaffold molecule is a critical goal for creating structurally defined compounds.

Characterizing Unresolved GTs: The functional roles of some putative GTs, like GonG4 in the PM100117/18 pathway, remain elusive. nih.gov Future work to characterize these enzymes could reveal new catalytic mechanisms or regulatory controls, expanding the toolkit for glycoengineering.

A summary of key glycosyltransferases involved in L-rhodinose transfer and their potential for engineering is presented below.

| Enzyme | Source Organism/Pathway | Function | Engineering Potential |

| AknK | Aclacinomycin Pathway (Streptomyces galilaeus) | Transfers L-2-deoxy-fucose and L-rhodinose to the aklavinone (B1666741) aglycone. researchgate.netnih.gov | Exhibits substrate promiscuity; can be engineered to accept unnatural sugar donors and different aglycone acceptors. mdpi.comnih.gov |

| UrdGT2 | Urdamycin Pathway | Capable of generating both C- and O-glycosidic linkages. dtu.dk | Can be engineered to control C- vs. O-glycosylation and broaden substrate specificity. core.ac.uk |

| GcnG1, GcnG2, GcnG3 | Grincamycin Pathway (Streptomyces lusitanus) | Sequentially assemble a trisaccharide and a disaccharide moiety containing L-rhodinose. nih.gov | Inactivation and combinatorial expression can generate novel analogues; potential for altering sugar chain length and composition. nih.gov |

| GonG1-G4 | PM100117/18 Pathway (Streptomyces caniferus) | Putative GTs for transferring three deoxysugar moieties, including L-rhodinose. nih.govscispace.com | The function of GonG4 is unclear; characterizing and engineering these GTs could enable the synthesis of new macrolide derivatives. nih.gov |

Strategies for Enhanced Biosynthesis and Sustainable Production of this compound

A significant bottleneck in studying and utilizing L-rhodinose is the limited availability of its activated precursor, this compound. frontiersin.orgresearchgate.net Chemical synthesis is complex, making enzymatic and chemoenzymatic production highly attractive. Future research is focused on developing robust, scalable, and cost-effective biosynthesis strategies.

One promising approach is the use of one-pot multi-enzyme systems. vulcanchem.com A complete enzymatic pathway for dTDP-L-rhamnose has been constructed using four enzymes (RmlA, RmlB, RmlC, and RmlD) from Saccharothrix syringae, starting from the low-cost substrates glucose-1-phosphate (Glc-1-P) and deoxythymidine triphosphate (dTTP). frontiersin.org This system can be adapted for this compound production. Optimization of such systems involves fine-tuning parameters like pH, temperature, and enzyme concentrations to maximize yield. frontiersin.org

Key strategies for enhanced production include:

Enzyme Engineering: Improving the catalytic efficiency and stability of the biosynthetic enzymes (homologous to RmlA-D) through protein engineering. vulcanchem.com

Metabolic Engineering: Engineering microbial hosts like E. coli to overproduce this compound by expressing the required biosynthetic genes and optimizing precursor supply.

Alternative Substrates: Exploring the use of inexpensive starting materials and developing cofactor regeneration systems to improve the economic viability of the process. For example, a system using dTMP and sucrose (B13894) has been developed for the synthesis of dTDP-L-rhamnose precursors. frontiersin.org

| Synthesis Strategy | Key Enzymes | Starting Substrates | Key Features and Findings |

| One-Pot, Four-Enzyme Synthesis | RmlA, RmlB, RmlC, RmlD (from S. syringae) | Glc-1-P, dTTP | Achieved a yield of 47% under optimized conditions (30°C, pH 8.5). Demonstrates the feasibility of a fully enzymatic, sequential reaction cascade. frontiersin.org |

| Combined Enzymatic Pathway | TMP kinase, acetate (B1210297) kinase, RmlA, RmlB, RmlC, RmlD | dTMP, Glc-1-P | Utilizes a six-enzyme system with enzymes from multiple organisms (E. coli, S. enterica, M. loti) to produce dTDP-L-rhamnose from a low-cost precursor. frontiersin.org |

| Two-Step Synthesis | RmlB, RmlC, RmlD (from S. enterica) | dTDP-D-glucose | An earlier method that required the expensive intermediate dTDP-D-glucose, limiting its scalability. frontiersin.org |

Bio-inspired Synthesis of Complex Glycans Incorporating L-Rhodinose Moieties

The chemical synthesis of complex oligosaccharides, especially those containing rare deoxysugars like L-rhodinose, is a formidable challenge. Bio-inspired synthetic strategies that combine the precision of enzymatic reactions with the flexibility of organic chemistry offer a powerful solution. mdpi.comuu.nl

Future research in this area will likely adopt "chemoenzymatic" approaches. This can involve the chemical synthesis of a core scaffold or a simplified glycan, which is then elaborated upon by a panel of glycosyltransferases. A "stop and go" strategy, where unnatural sugar donors are used to install temporarily blocked branching points that can be selectively deprotected for further enzymatic extension, could be adapted for incorporating L-rhodinose into asymmetric, multi-antennary structures. uu.nlresearchgate.net This approach allows for the controlled, branch-specific construction of highly complex glycans that are inaccessible through purely biological or chemical methods. researchgate.net Furthermore, the development of novel protecting groups and de novo synthetic routes to rhodinose (B1234984) building blocks will be crucial for advancing these hybrid strategies. mdpi.com

Development of Inhibitors Targeting this compound Biosynthesis Enzymes for Antimicrobial Strategies

The biosynthetic pathway for dTDP-activated deoxysugars is essential for the viability and virulence of many pathogenic bacteria, where these sugars are components of cell wall polysaccharides, capsules, or other virulence factors. nih.govnih.govuu.nl Crucially, this pathway is absent in humans, making its constituent enzymes attractive targets for the development of novel antimicrobial agents. nih.gov

Research on the analogous dTDP-L-rhamnose pathway has provided a strong proof-of-concept. The enzymes RmlA, RmlB, RmlC, and RmlD catalyze the four-step conversion of glucose-1-phosphate and dTTP to dTDP-L-rhamnose. nih.govmetacyc.org A screen against these enzymes identified an inhibitory compound, Ri03, which binds to the biosynthetic enzymes and inhibits the growth of pathogenic bacteria, including Streptococcus pyogenes and Mycobacterium tuberculosis. nih.govnih.govresearchgate.net

This strategy can be directly applied to the this compound pathway. Future directions include:

Target Identification: Identifying pathogens that utilize L-rhodinose in essential surface structures and characterizing their specific rhodinose biosynthesis enzymes.

High-Throughput Screening: Developing assays to screen small molecule libraries for inhibitors of the key enzymes in the pathway (e.g., the dehydratase or epimerase).

Structure-Based Drug Design: Elucidating the crystal structures of the biosynthetic enzymes to guide the rational design and optimization of potent and selective inhibitors.

The development of such inhibitors could lead to a new class of antibiotics that target bacterial glycan biosynthesis, addressing the growing challenge of antimicrobial resistance. nih.govresearchgate.net

Q & A

What are common pitfalls in formulating research questions about this compound’s biochemical roles?

- Methodological Answer : Avoid overly broad questions (e.g., “How does this compound function?”). Instead, focus on mechanistic hypotheses (e.g., “Does residue X in enzyme Y modulate substrate specificity?”). Use feasibility assessments (e.g., resource availability) and pilot studies to refine scope .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.